molecular formula C25H23NO4S B384337 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 609794-66-3

3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384337
CAS No.: 609794-66-3
M. Wt: 433.5 g/mol
InChI Key: LAPPECMHNVXWLR-UHFFFAOYSA-N
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Description

3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, methoxyphenyl, methylphenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone ring and the introduction of the various substituents. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

    Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl, methylphenyl, and thiophene groups are introduced through various substitution reactions, often using reagents such as halides and organometallic compounds.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or nickel.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, through mechanisms such as inhibition, activation, or binding. The specific pathways involved would depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

609794-66-3

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

IUPAC Name

4-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23NO4S/c1-16-5-9-18(10-6-16)22-21(23(27)20-4-3-15-31-20)24(28)25(29)26(22)14-13-17-7-11-19(30-2)12-8-17/h3-12,15,22,28H,13-14H2,1-2H3

InChI Key

LAPPECMHNVXWLR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=C(C=C3)OC)O)C(=O)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=C(C=C3)OC)O)C(=O)C4=CC=CS4

Origin of Product

United States

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